
1-Cyano-2,3-bis(methoxymethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,3-bis(methoxymethyl)guanidine is an organic compound with the molecular formula C₆H₁₂N₄O₂. It is a derivative of guanidine, characterized by the presence of cyano and methoxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2,3-bis(methoxymethyl)guanidine typically involves the guanylation of appropriate amines. One common method includes the reaction of cyanamide with methoxymethyl-substituted amines in the presence of a catalyst. Catalysts such as scandium(III) triflate or ytterbium triflate are often used to facilitate the reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts and optimized reaction conditions. The use of transition metal catalysis, such as palladium or copper, can enhance the yield and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2,3-bis(methoxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,3-bis(methoxymethyl)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyano-2,3-bis(methoxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and methoxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyano-2-(isopropoxymethyl)guanidine: Similar structure with isopropoxymethyl groups instead of methoxymethyl groups.
1-Cyano-2,3-bis(ethoxymethyl)guanidine: Contains ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
1-Cyano-2,3-bis(methoxymethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68039-32-7 |
|---|---|
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
1-cyano-2,3-bis(methoxymethyl)guanidine |
InChI |
InChI=1S/C6H12N4O2/c1-11-4-9-6(8-3-7)10-5-12-2/h4-5H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
UAITYSAJVWQMCH-UHFFFAOYSA-N |
Kanonische SMILES |
COCNC(=NCOC)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


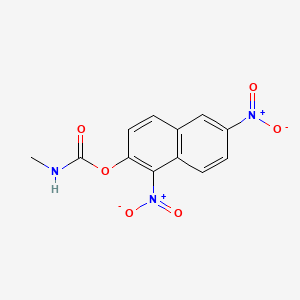
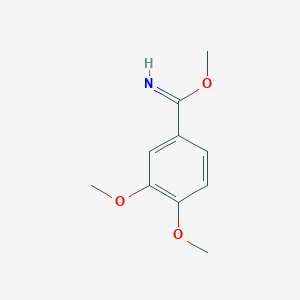
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
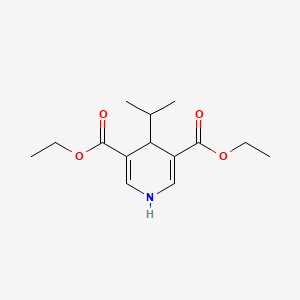
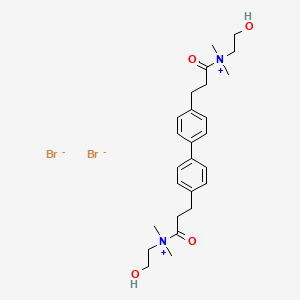
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
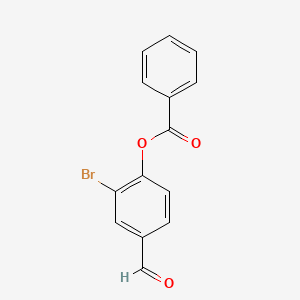
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

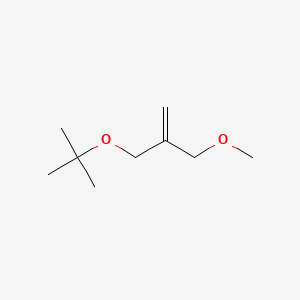
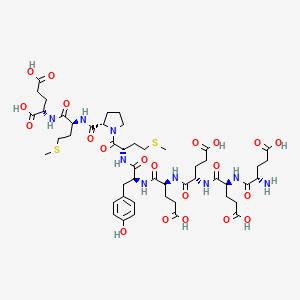

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
